

A Comparative Analysis of Penthiopyrad and Boscalid Efficacy on Botrytis cinerea

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Compound of Interest

Compound Name: Penthiopyrad

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This guide provides an objective comparison of the fungicidal efficacy of **penthiopyrad** and boscalid against Botrytis cinerea, the causal agent of gray mold disease. The information presented is curated from peer-reviewed research to aid in the understanding and strategic use of these two important succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

Penthiopyrad and boscalid are both widely used fungicides belonging to the succinate dehydrogenase inhibitor (SDHI) class (Fungicide Resistance Action Committee [FRAC] Group 7). Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.^[1] This disruption of cellular respiration ultimately leads to fungal cell death. While both compounds share the same target enzyme, differences in their chemical structures can influence their intrinsic activity, efficacy against resistant strains, and cross-resistance patterns.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of **penthiopyrad** and boscalid against Botrytis cinerea, primarily expressed as the half-maximal effective concentration (EC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination. Lower EC50 values indicate higher fungicidal activity.

Table 1: Efficacy (EC50 in mg/L) of **Penthiopyrad** and Boscalid on Mycelial Growth of Botrytis cinerea

B. cinerea Isolate Type	Penthiopyrad (mg/L)	Boscalid (mg/L)	Reference
Wild-Type / Sensitive	1.054 ± 0.633	2.09	[1][2]
H272R mutant	Low to High Resistance	Moderate Resistance	[2]
P225F/L mutants	Low Resistance	High Resistance	[2][3]
N230I mutant	Low to High Resistance	High Resistance	[2][3]

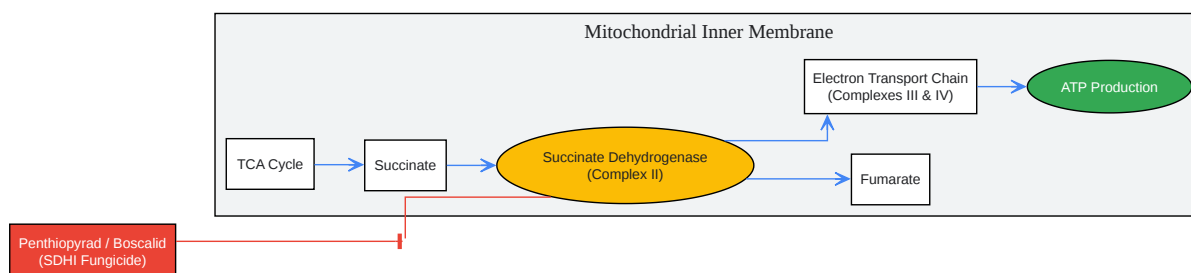
Table 2: Efficacy (EC50 in mg/L) of **Penthiopyrad** and Boscalid on Spore Germination of Botrytis cinerea

B. cinerea Isolate Type	Penthiopyrad (mg/L)	Boscalid (mg/L)	Reference
Wild-Type / Sensitive	0.101 ± 0.037	2.14	[1][2]

Note: The efficacy of both fungicides can be significantly affected by the presence of specific mutations in the *sdhB* gene of Botrytis cinerea, which encodes a subunit of the succinate dehydrogenase enzyme.[2][3] A positive cross-resistance between **penthiopyrad** and boscalid has been observed, meaning that resistance to one may confer resistance to the other, particularly in isolates with certain *sdhB* mutations.[2]

Mechanism of Action: SDHI Fungicides

Penthiopyrad and boscalid both function by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. This action blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport, thereby depleting the fungal cell of ATP.



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Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.

Experimental Protocols

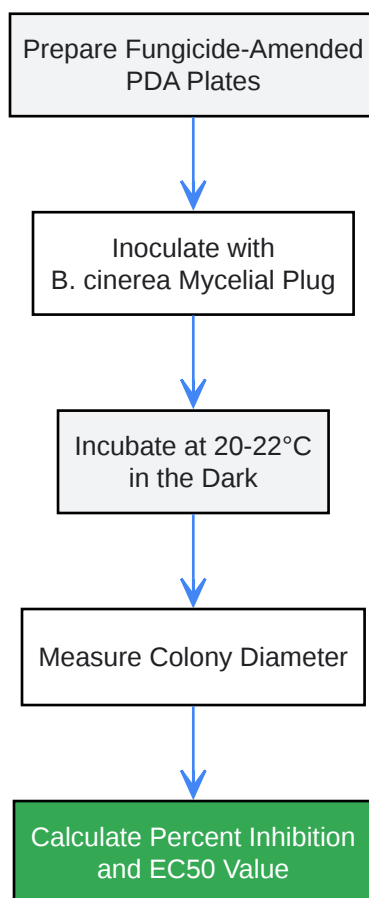
The following are detailed methodologies for key experiments cited in the comparison of **penthiopyrad** and boscalid.

Mycelial Growth Inhibition Assay

This assay determines the effect of the fungicides on the vegetative growth of *Botrytis cinerea*.

- Media Preparation: Potato Dextrose Agar (PDA) is amended with technical-grade **penthiopyrad** or boscalid dissolved in an appropriate solvent (e.g., acetone or ethanol) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). A solvent control is also prepared.
- Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing *B. cinerea* colony and placed in the center of each fungicide-amended and control PDA plate.
- Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20-22°C) for a specified period (e.g., 3-5 days).

- **Data Collection:** The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.
- **Analysis:** The percentage of mycelial growth inhibition is calculated relative to the solvent control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.



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Caption: Workflow for the mycelial growth inhibition assay.

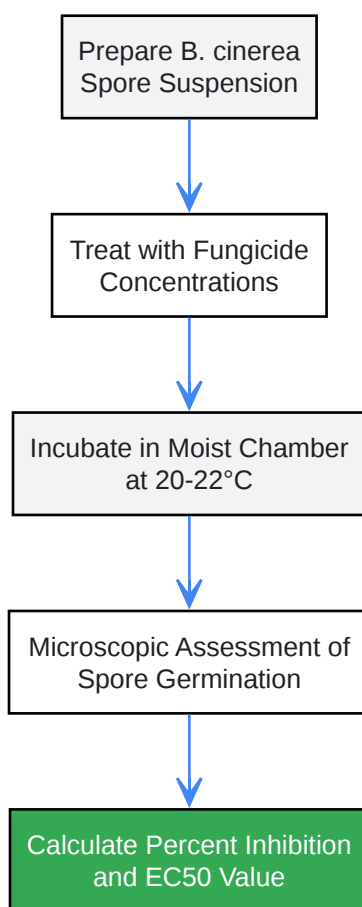
Spore Germination Assay

This assay assesses the impact of the fungicides on the germination of *Botrytis cinerea* conidia.

- **Spore Suspension Preparation:** Conidia are harvested from 10- to 14-day-old cultures of *B. cinerea* by flooding the plates with sterile distilled water containing a wetting agent (e.g.,

Tween 80). The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted to a final concentration (e.g., 1×10^5 spores/mL) using a hemocytometer.

- **Fungicide Treatment:** The spore suspension is mixed with various concentrations of **penthiopyrad** or boscalid in a nutrient medium (e.g., potato dextrose broth or a defined germination medium).
- **Incubation:** Aliquots of the treated spore suspension are placed on microscope slides or in microtiter plates and incubated in a moist chamber at a controlled temperature (e.g., 20-22°C) for a defined period (e.g., 8-12 hours).
- **Microscopic Examination:** A minimum of 100 spores per replicate are observed under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- **Analysis:** The percentage of spore germination inhibition is calculated relative to a control without fungicide. The EC50 value is determined using appropriate statistical methods.



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Caption: Workflow for the spore germination assay.

Conclusion

Both **penthiopyrad** and boscalid are effective SDHI fungicides for the management of *Botrytis cinerea*. However, their efficacy can vary depending on the specific *B. cinerea* population and the presence of resistance-conferring mutations. The data suggests that **penthiopyrad** may have higher intrinsic activity against wild-type isolates, particularly in inhibiting spore germination. The development of resistance to one of these fungicides can lead to cross-resistance to the other, highlighting the importance of integrated pest management strategies, including the rotation of fungicides with different modes of action, to preserve their long-term efficacy. For the selection of an appropriate SDHI fungicide, it is crucial to consider the local resistance profiles of *B. cinerea*.

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